molecular formula C10H10BrN3OS2 B11014228 C10H10BrN3OS2

C10H10BrN3OS2

Cat. No.: B11014228
M. Wt: 332.2 g/mol
InChI Key: ZNRKDWPEJKGREY-UHFFFAOYSA-N
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Description

The compound with the molecular formula C10H10BrN3OS2 is a brominated organic molecule that contains nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C10H10BrN3OS2 can be achieved through several methods, depending on the desired purity and yield. One common approach involves the bromination of a precursor molecule containing the core structure of the compound. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, the synthesis of This compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the process, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

C10H10BrN3OS2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.

    Substitution: The bromine atom in can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced brominated compounds or dehalogenated products.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

C10H10BrN3OS2: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of C10H10BrN3OS2 depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, nitrogen, sulfur, and oxygen atoms allows for diverse interactions with molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

C10H10BrN3OS2: can be compared with other brominated organic compounds, such as:

The uniqueness of This compound

Properties

Molecular Formula

C10H10BrN3OS2

Molecular Weight

332.2 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H10BrN3OS2/c1-5(2)7-6(13-9(11)17-7)8(15)14-10-12-3-4-16-10/h3-5H,1-2H3,(H,12,14,15)

InChI Key

ZNRKDWPEJKGREY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=NC=CS2

Origin of Product

United States

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